N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C8H8FNO . It is also known as 4’-fluoroacetanilide . The compound is greyish-white in appearance .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroanalytical data . The compound has a molecular weight of 153.154 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 300.6±25.0 °C at 760 mmHg . Its melting point is 153-155 °C . The compound is practically insoluble in water .Scientific Research Applications
Antimicrobial and Antifungal Activities
N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial and nematicidal activities. The minimum effective concentration (EC50) value of one derivative outperformed traditional agents like bismerthiazol and thiodiazole copper in antibacterial efficacy against specific bacteria strains. SEM investigations confirmed these compounds could cause cell membrane rupture, highlighting their potential as antibacterial agents (Lu et al., 2020). Furthermore, sulfide and sulfone derivatives of thiazole-based compounds showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, indicating their broad-spectrum potential (Badiger et al., 2013).
Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing significant inhibition of cell proliferation in various cancer cell lines. This suggests their potential in cancer therapy (Fallah-Tafti et al., 2011). Additionally, new 2-(4-aminophenyl)benzothiazole derivatives were identified for their considerable antitumor activity against a broad range of human tumor cell lines, indicating the therapeutic promise of such compounds in oncology (Yurttaş et al., 2015).
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWCTWHBTYXUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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